2,6-Dimethyl-2,5-heptadien-4-one
Overview
Description
2,6-Dimethyl-2,5-heptadien-4-one, also known as diisopropylidene acetone, is a yellow crystalline substance with a geranium-like odor. Its chemical formula is C₉H₁₄O . This compound was first obtained in 1837 by the French chemist Auguste Laurent in an impure form and later in a pure state by Charles Frédéric Gerhardt and Jean Pierre Liès-Bodart in 1849 .
Mechanism of Action
Target of Action
Phorone, also known as diisopropylidene acetone, is a yellow crystalline substance . The primary target of Phorone is the glucocorticoid receptor (GRc) in the liver . Glucocorticoid receptors are part of the nuclear receptor family and play a crucial role in regulating various physiological processes, including metabolism, immune response, and development .
Mode of Action
Phorone interacts with its target, the glucocorticoid receptor, by acting as a glutathione (GSH) depletor . Glutathione is a crucial antioxidant in cells that prevents damage to cellular components caused by reactive oxygen species. By depleting GSH, Phorone affects the binding characteristics of the glucocorticoid receptor . This interaction leads to significant changes in the receptor’s function, impacting various downstream processes .
Biochemical Pathways
Phorone’s action primarily affects the glutathione pathway. Glutathione plays a vital role in protecting the cell from oxidative stress. The depletion of glutathione by Phorone leads to a decrease in the maximum binding concentration of the glucocorticoid receptor . This disruption can affect various downstream effects related to the functions of the glucocorticoid receptor.
Pharmacokinetics
The physicochemical properties of drugs, including their ph and solubility, play a crucial role in their adme properties
Biochemical Analysis
Biochemical Properties
Phorone is known to interact with glutathione, a crucial antioxidant in cells . It depletes hepatic glutathione content by conjugation with glutathione, facilitated by the action of the enzyme glutathione S-transferase (GST) .
Cellular Effects
Phorone significantly impacts cellular processes, particularly those involving the glucocorticoid receptor (GRc). A single treatment of phorone significantly decreases the liver glutathione concentration as well as the GRc maximum binding concentration .
Molecular Mechanism
Phorone exerts its effects at the molecular level primarily through its interaction with glutathione and the glucocorticoid receptor. It depletes intracellular glutathione, which in turn affects the binding characteristics of the glucocorticoid receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phorone change over time. A single treatment of phorone leads to a significant decrease in liver glutathione concentration and GRc maximum binding concentration. These effects are reversible after 24 hours of treatment .
Dosage Effects in Animal Models
The effects of phorone vary with different dosages in animal models. For instance, a dose of 300 mg/kg significantly decreases liver glutathione concentration and GRc maximum binding concentration .
Metabolic Pathways
Phorone is involved in the glutathione metabolic pathway. It depletes intracellular glutathione by conjugation, facilitated by the action of glutathione S-transferase .
Preparation Methods
2,6-Dimethyl-2,5-heptadien-4-one can be synthesized through several methods:
Historical Method: Initially, phorone was produced by the dry distillation of the calcium salt of camphoric acid.
Aldol Condensation: The most common method today involves the acid-catalyzed twofold aldol condensation of three molecules of acetone.
Industrial Production: Industrially, phorone is typically obtained by the condensation of acetone using anhydrous hydrogen chloride, resulting in a 15% yield of phorone and a 75% yield of mesityl oxide.
Chemical Reactions Analysis
2,6-Dimethyl-2,5-heptadien-4-one undergoes various chemical reactions:
Condensation Reactions: This compound can condense with ammonia to form triacetone amine.
Oxidation and Reduction: this compound can be involved in oxidation and reduction reactions, although specific reagents and conditions are not widely documented.
Substitution Reactions: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Scientific Research Applications
Comparison with Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one is similar to several other compounds, including:
Isophorone: Isophorone is another compound derived from acetone through self-condensation.
Mesityl Oxide: Mesityl oxide is an intermediate in the synthesis of phorone and shares similar chemical properties.
Triacetone Amine: Triacetone amine is a product of phorone’s condensation with ammonia and is used in various chemical applications.
This compound’s uniqueness lies in its specific structure and its ability to deplete glutathione, making it a valuable tool in studying oxidative stress and related biological processes.
Properties
IUPAC Name |
2,6-dimethylhepta-2,5-dien-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWHHIREPJPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O, Array | |
Record name | PHORONE | |
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Record name | PHORONE | |
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DSSTOX Substance ID |
DTXSID1021584 | |
Record name | Phorone | |
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Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorone appears as a yellowish liquid with a solvent-like odor. Combustible but difficult to ignite. Used as a solvent for lacquers and coatings., Yellow liquid or yellowish-green solid; mp = 28 deg C; [Merck Index] Clear dark yellow liquid; mp = 23-26 deg C; [Sigma-Aldrich MSDS], YELLOW-TO-GREEN LIQUID OR CRYSTALS. | |
Record name | PHORONE | |
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Boiling Point |
198 °C | |
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Flash Point |
185 °F (NFPA, 2010), 85 °C o.c. | |
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Solubility |
Solubility in water: poor | |
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Density |
Relative density (water = 1): 0.9 | |
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Vapor Density |
Relative vapor density (air = 1): 4.8 | |
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Vapor Pressure |
0.38 [mmHg], Vapor pressure, Pa at 20 °C: 51 | |
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CAS No. |
504-20-1 | |
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Record name | 2,5-Heptadien-4-one, 2,6-dimethyl- | |
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Record name | 2,6-dimethylhepta-2,5-dien-4-one | |
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Melting Point |
28 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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